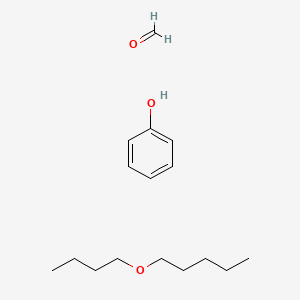
1-butoxypentane;formaldehyde;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butoxypentane;formaldehyde;phenol is a type of phenolic resin, which is a synthetic polymer obtained by the reaction of phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and chemical stability. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:
Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.
Industrial Production Methods
Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .
Análisis De Reacciones Químicas
1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.
Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .
Aplicaciones Científicas De Investigación
1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .
Comparación Con Compuestos Similares
1-butoxypentane;formaldehyde;phenol can be compared with other similar compounds such as:
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer, but differs in its lower mechanical strength and heat resistance.
Melamine-formaldehyde resin: Offers higher heat resistance and hardness compared to phenolic resins, but is more expensive.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance, but requires more complex curing processes.
This compound is unique in its balance of mechanical strength, heat resistance, and cost-effectiveness, making it a versatile material for various applications .
Propiedades
Número CAS |
129870-78-6 |
|---|---|
Fórmula molecular |
C16H28O3 |
Peso molecular |
268.397 |
Nombre IUPAC |
1-butoxypentane;formaldehyde;phenol |
InChI |
InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |
Clave InChI |
VLGYQQCQFYPNIY-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |
Sinónimos |
Phenol, polymer with formaldehyde, Bu ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















